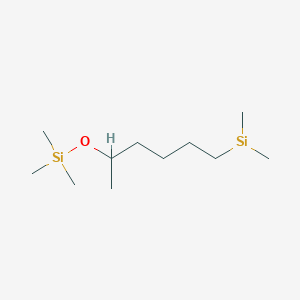![molecular formula C28H52P2 B15160661 [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] CAS No. 658705-48-7](/img/structure/B15160661.png)
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is a complex organophosphorus compound It is characterized by its unique structure, which includes a phenylene group linked to two methylene bridges, each connected to a bis(2-methylbutan-2-yl)phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] typically involves the reaction of 1,2-phenylenedimethanol with bis(2-methylbutan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phenylene and methylene groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology and Medicine
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various chemical processes.
Mecanismo De Acción
The mechanism by which [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to coordination chemistry and catalysis.
Propiedades
Número CAS |
658705-48-7 |
|---|---|
Fórmula molecular |
C28H52P2 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
[2-[bis(2-methylbutan-2-yl)phosphanylmethyl]phenyl]methyl-bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-13-25(5,6)29(26(7,8)14-2)21-23-19-17-18-20-24(23)22-30(27(9,10)15-3)28(11,12)16-4/h17-20H,13-16,21-22H2,1-12H3 |
Clave InChI |
NRULGPVQXYQMSP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
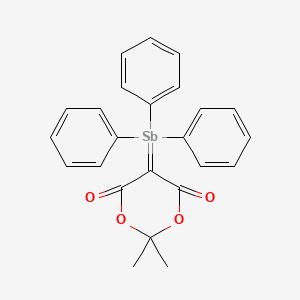
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
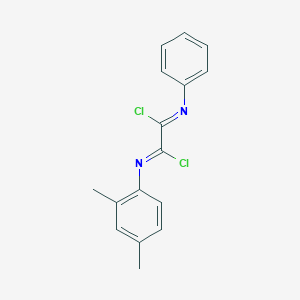
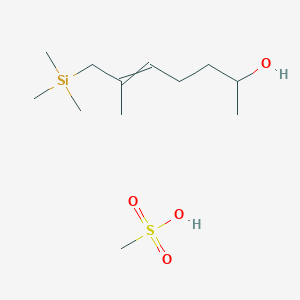

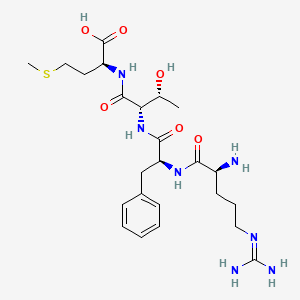
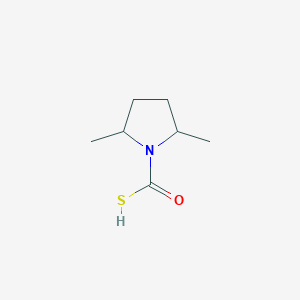
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
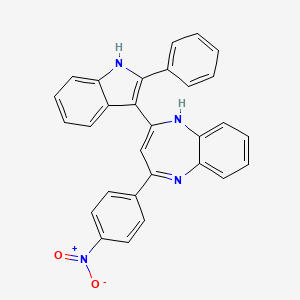
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
